REACTION_CXSMILES
|
C[O-].[Na+].[Cl:4][CH:5](Cl)[C:6]1[S:7][CH2:8][CH:9]([C:11]([O:13][CH2:14]C)=[O:12])[N:10]=1.C(Cl)Cl.O>CO>[Cl:4][CH2:5][C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[N:10]=1 |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
44.62 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
ethyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC(C=1SCC(N1)C(=O)OCC)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(over 55 min.) whilst maintaining the temperature between 0 and 10° C.
|
Duration
|
55 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with a further 71 mL of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1SC=C(N1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |